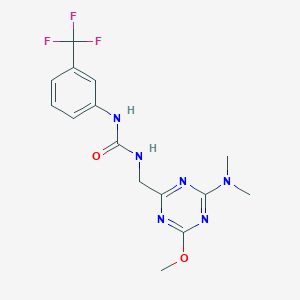

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6O2/c1-24(2)12-21-11(22-14(23-12)26-3)8-19-13(25)20-10-6-4-5-9(7-10)15(16,17)18/h4-7H,8H2,1-3H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQWEXIMGMBLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.35 g/mol. The structure features a triazine ring substituted with dimethylamino and methoxy groups, linked to a urea moiety and a trifluoromethyl phenyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The urea linkage may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design where enzyme inhibition can lead to therapeutic effects.

- Receptor Modulation : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to specific receptors, influencing signal transduction pathways.

Anticancer Activity

Several studies have indicated that compounds containing triazine derivatives exhibit anticancer properties. For instance, research has shown that similar triazine-based compounds can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Triazine derivatives have been studied for their neuroprotective potential. The interaction with monoamine oxidase (MAO) enzymes suggests that these compounds could mitigate neurotoxic effects associated with neurodegenerative diseases. A study evaluating the biological activity of related compounds found that they could inhibit MAO-B, thereby reducing oxidative stress in neuronal cells .

Case Studies

- Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of triazine derivatives similar to our compound. Results showed significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent .

- Neurotoxicity Assessment : Research assessing the neurotoxic potential of related compounds indicated that modifications in the triazine structure could lead to reduced neurotoxicity while maintaining therapeutic efficacy against neurodegenerative conditions .

Comparative Analysis with Related Compounds

Comparison with Similar Compounds

Structural Analogs in the Triazinylurea Class

The target compound shares a triazine-urea scaffold with several herbicidal agents. Key structural analogs include:

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

- Structure : The triazine ring here is substituted with methoxy (4-position) and methyl (6-position) groups, while the urea moiety is attached to a 3,4-dichlorophenyl group.

- Key Differences: Triazine Substituents: Methyl and methoxy groups (vs. dimethylamino and methoxy in the target compound). Phenyl Group: 3,4-Dichlorophenyl (electron-withdrawing Cl) vs. 3-(trifluoromethyl)phenyl (strongly electron-withdrawing CF₃).

- Implications: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the methyl group in this analog.

Triasulfuron ([82097-50-5])

- Structure : A sulfonylurea herbicide with a 4-methoxy-6-methyl-triazine moiety linked to a 2-(2-chloroethoxy)phenylsulfamoyl group.

- Key Differences: Linker: Sulfamoyl bridge (vs. methylene-urea bridge in the target compound). Triazine Substituents: Methoxy and methyl (vs. dimethylamino and methoxy). Phenyl Group: Chloroethoxy substitution (vs. trifluoromethyl).

- Implications : Sulfonylureas like triasulfuron exhibit ALS-inhibiting activity, but the methylene-urea linker in the target compound may alter binding kinetics or metabolic stability .

Metsulfuron-Methyl

- Structure : Features a 4-methoxy-6-methyl-triazine ring connected via a sulfonylurea bridge to a methyl benzoate group.

- Key Differences: Triazine Substituents: Methoxy and methyl (vs. dimethylamino and methoxy). Functional Groups: Sulfonylurea and ester (vs. methylene-urea and trifluoromethylphenyl).

Physicochemical and Functional Comparisons

Mechanistic and Application Insights

- ALS Inhibition: Sulfonylureas (e.g., triasulfuron, metsulfuron-methyl) and triazinylureas (e.g., the target compound) typically inhibit ALS, a key enzyme in branched-chain amino acid synthesis. The dimethylamino group in the target compound may modulate binding affinity to the ALS active site .

- Metabolic Stability : The trifluoromethyl group in the target compound could enhance resistance to oxidative degradation compared to chlorinated phenyl groups in analogs .

- Selectivity : Substituents on the phenyl ring (e.g., CF₃ vs. Cl) influence weed spectrum and crop selectivity due to differences in uptake and translocation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.